D-Glutamic Acid alpha-Benzyl Ester HCl

Catalog No.
S15763291
CAS No.
M.F
C12H16ClNO4
M. Wt
273.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glutamic Acid alpha-Benzyl Ester HCl

Product Name

D-Glutamic Acid alpha-Benzyl Ester HCl

IUPAC Name

4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

InChI

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H

InChI Key

HFWSBJVZQUWUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl

D-Glutamic Acid alpha-Benzyl Ester Hydrochloride is a synthetic derivative of D-Glutamic Acid, characterized by the esterification of the carboxylic acid group at the alpha position with benzyl alcohol. This compound has the molecular formula C12_{12}H16_{16}ClN O4_4 and a molecular weight of approximately 273.71 g/mol . The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

Due to its functional groups:

  • Esterification: The compound can undergo further esterification reactions, allowing for the introduction of different alcohols.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, regenerating D-Glutamic Acid and benzyl alcohol.
  • Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to produce alcohols. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Substitution Reactions: The benzyl group can be substituted with various nucleophiles, such as amines or thiols, allowing for the synthesis of diverse derivatives.

D-Glutamic Acid alpha-Benzyl Ester Hydrochloride exhibits significant biological activity. It is studied for its role in metabolic pathways and as a precursor for neurotransmitters. Its unique structure allows it to influence the secretion of anabolic hormones and may aid in muscle recovery during exercise by acting as an ergogenic dietary substance. Additionally, it has been investigated for potential therapeutic effects in treating various conditions, including microbial infections .

The synthesis of D-Glutamic Acid alpha-Benzyl Ester Hydrochloride typically involves:

  • Esterification Reaction: D-Glutamic Acid is reacted with benzyl alcohol under acidic conditions, often using hydrochloric acid as a catalyst. This reaction yields the benzyl ester.
  • Purification: The resulting product is purified through crystallization or chromatography to achieve high purity levels suitable for research and industrial applications.
  • Industrial Production: In industrial settings, automated reactors are used to scale up production while maintaining quality control throughout the process.

D-Glutamic Acid alpha-Benzyl Ester Hydrochloride has a wide range of applications:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and other bioactive compounds.
  • Biochemical Research: Used extensively in proteomics and metabolic studies due to its role in various biochemical pathways.
  • Pharmaceuticals: Investigated for its potential use in drug formulations aimed at treating metabolic disorders and enhancing athletic performance .
  • Food Industry: It is utilized as an additive in dietary supplements due to its nutritional properties.

Research on D-Glutamic Acid alpha-Benzyl Ester Hydrochloride has revealed its interactions with various biological systems. Studies indicate that it may modulate neurotransmitter release and influence metabolic processes. Its interactions with specific receptors and enzymes are critical for understanding its therapeutic potential and mechanisms of action in biological systems .

Several compounds share structural similarities with D-Glutamic Acid alpha-Benzyl Ester Hydrochloride, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
D-Glutamic Acid gamma-Benzyl EsterGamma position esterified with benzyl alcoholUsed primarily in peptide synthesis
H-D-Glutamic Acid benzyl esterSimilar structure but without hydrochlorideFocused on biochemical applications
D-Glutamic Acid tert-butyl EsterTert-butyl group instead of benzylDifferent solubility characteristics

D-Glutamic Acid alpha-Benzyl Ester Hydrochloride is particularly unique due to its specific esterification at the alpha position, which imparts distinct chemical properties that are advantageous in both research and industrial applications. Its ability to participate in various

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

273.0767857 g/mol

Monoisotopic Mass

273.0767857 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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